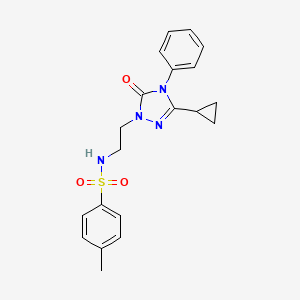

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-15-7-11-18(12-8-15)28(26,27)21-13-14-23-20(25)24(17-5-3-2-4-6-17)19(22-23)16-9-10-16/h2-8,11-12,16,21H,9-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDJOKIRDSXAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 466.6 g/mol. The structure features a triazole ring, which is known for its biological significance, and a sulfonamide group that can enhance pharmacological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N6O3S |

| Molecular Weight | 466.6 g/mol |

| CAS Number | 1396862-06-8 |

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of triazole showed varying degrees of cytotoxicity against different cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and apoptosis pathways.

Case Study:

In a comparative analysis, several triazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity. The structure–activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced the cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The presence of the sulfonamide group is critical for enhancing antibacterial activity.

Research Findings:

- Bacterial Strains Tested: Gram-positive and Gram-negative bacteria.

- Methodology: The disc diffusion method was employed to assess antimicrobial efficacy.

- Results: The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to those of standard antibiotics .

Antifungal Activity

The antifungal properties of this compound have also been explored. Triazole derivatives are well-known for their efficacy against fungal pathogens.

Study Overview:

In vitro assays were conducted to evaluate the antifungal activity against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated that the compound exhibited substantial antifungal activity with an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antifungal agents like fluconazole .

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA synthesis or repair in cancer cells.

- Membrane Disruption: In microbial cells, it can disrupt cell membrane integrity leading to cell death.

- Apoptosis Induction: It may trigger apoptosis in cancer cells through activation of caspases.

Scientific Research Applications

Recent studies have demonstrated the anticancer potential of compounds related to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide:

- Antitumor Activity : A series of triazole derivatives have shown significant antitumor activity against various cancer cell lines. For instance, compounds synthesized with similar structures have been tested against the National Cancer Institute's NCI-60 cell line panel, revealing GI50 values in the low micromolar range (1.9–3.0 μM) against multiple cancer types including lung, colon, and breast cancers .

- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in tumor growth and proliferation. Triazole derivatives can interfere with DNA synthesis and repair mechanisms within cancer cells .

Applications in Medicinal Chemistry

The compound's structure suggests several potential applications:

Anticancer Agents

Due to its promising biological activity, this compound is being explored as a candidate for new anticancer therapies.

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. Research indicates that modifications to the triazole ring can enhance efficacy against various bacterial strains and fungi .

Inflammation and Pain Management

Some studies suggest that sulfonamides can exhibit anti-inflammatory properties. Therefore, derivatives of this compound may be investigated for their potential use in treating inflammatory diseases.

- Study on Antitumor Activity : A notable study evaluated several triazole derivatives similar to N-(2-(3-cyclopropyl...) against human tumor cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity against cancer cells .

- Synthesis and Biological Evaluation : Another research effort focused on synthesizing new sulfonamide derivatives with triazole moieties and assessing their biological activities. The findings suggested that specific substitutions on the triazole ring significantly influenced their anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, triazolone ring cyclization, and sulfonamide coupling. Key steps include:

- Step 1 : Formation of the 1,2,4-triazol-5-one core via condensation of phenylhydrazine derivatives with cyclopropanecarboxylic acid esters under reflux in ethanol .

- Step 2 : Alkylation of the triazolone nitrogen using 2-chloroethyl sulfonamide precursors in DMF at 80–90°C .

- Optimization : Control reaction pH (7–8) to minimize side products, use inert atmospheres to prevent oxidation, and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

- Table 1 : Typical Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopropanecarboxylic ester, phenylhydrazine | Ethanol | Reflux | 60–70 |

| 2 | 2-Chloroethyl-4-methylbenzenesulfonamide | DMF | 80–90°C | 50–65 |

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

- Answer :

- NMR :

- ¹H NMR : Look for the cyclopropyl CH₂ protons (δ 0.8–1.2 ppm), triazolone NH (δ 10.2–10.8 ppm), and sulfonamide SO₂N protons (δ 3.1–3.5 ppm) .

- ¹³C NMR : Identify the triazolone carbonyl (δ 165–170 ppm) and sulfonamide SO₂ (δ 45–50 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~440–450, with fragmentation patterns confirming the triazolone and sulfonamide moieties .

- IR : Strong C=O stretch (1680–1720 cm⁻¹) from the triazolone and S=O stretches (1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and biological target interactions?

- Answer :

- Steric Effects : The cyclopropane ring imposes torsional strain, potentially enhancing binding to rigid enzyme active sites (e.g., cyclooxygenase-2) .

- Electronic Effects : The sp³-hybridized carbons stabilize adjacent electrophilic centers (e.g., triazolone carbonyl), increasing electrophilicity for nucleophilic attack in biological systems .

- Validation : Computational studies (DFT) can model ring strain energy (~27 kcal/mol) and correlate it with activity in enzyme inhibition assays .

Q. What computational strategies are effective for predicting binding affinities, and how can molecular dynamics (MD) simulations refine these models?

- Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like carbonic anhydrase IX. Key interactions include sulfonamide-SO₂ with Zn²⁺ in the active site .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) to validate binding modes .

- Limitations : Address false positives by comparing MD results with isothermal titration calorimetry (ITC) data .

Q. How can researchers resolve crystallographic data discrepancies when refining the compound’s structure using SHELXL?

- Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve disorder in the cyclopropyl or phenyl groups .

- Refinement in SHELXL :

- Apply TWIN commands for twinned crystals (e.g., BASF parameter adjustment).

- Use PART instructions to model disordered sulfonamide conformers .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (C–H⋯O) that stabilize the lattice .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Answer :

- In Vitro vs. In Vivo : Poor correlation may arise from pharmacokinetic factors (e.g., metabolic instability of the cyclopropane ring). Address this via:

- Stability Assays : Incubate the compound with liver microsomes; track degradation via LC-MS .

- Prodrug Design : Modify the sulfonamide group (e.g., tert-butyl ester) to enhance metabolic stability .

- Dose-Response Reassessment : Use Hill slope analysis to identify non-linear behavior in in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.